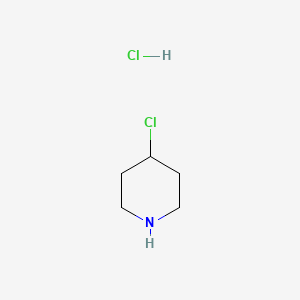

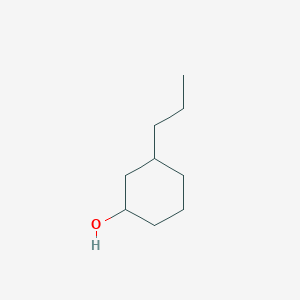

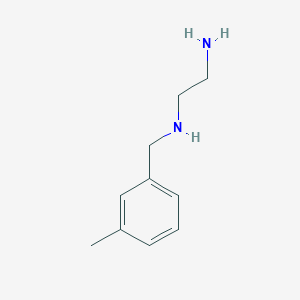

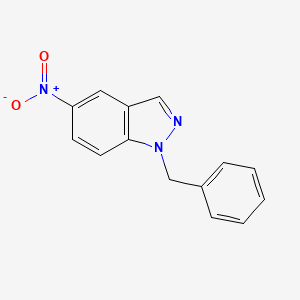

![molecular formula C9H8N2O2 B1321980 1H-ピロロ[3,2-b]ピリジン-2-カルボン酸メチル CAS No. 394223-19-9](/img/structure/B1321980.png)

1H-ピロロ[3,2-b]ピリジン-2-カルボン酸メチル

概要

説明

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound that can be synthesized through various chemical reactions and has potential applications in medicinal chemistry. The compound is characterized by the presence of a pyrrolopyridine core, which is a fused heterocyclic structure consisting of a pyrrole ring joined to a pyridine ring. This core structure is of interest due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported through different methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Additionally, novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . These methods highlight the versatility of catalytic systems in constructing complex pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine derivatives has been characterized using various techniques. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was determined through single crystal X-ray diffraction studies . This technique is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives can be manipulated to produce a wide range of compounds. For instance, the catalytic reduction of pyridinium ylides leads to methyl 4-piperidinopyrrole-2-carboxylates . Moreover, the cyclization reaction of certain starting pyrrolidine derivatives yields polysubstituted methyl pyrrolidine-2-carboxylate derivatives with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The acid dissociation constants of some methyl pyrrolidine-2-carboxylate derivatives have been determined, providing insight into their chemical behavior in different pH environments . Additionally, the antimicrobial activity of these compounds has been evaluated, demonstrating their potential as therapeutic agents .

科学的研究の応用

がん治療:FGFR阻害

1H-ピロロ[3,2-b]ピリジン-2-カルボン酸メチル: 誘導体は、線維芽細胞成長因子受容体(FGFR)の強力な阻害剤として同定されています 。FGFRは、さまざまな種類のがんに関与しており、その異常な活性化は腫瘍の進行につながる可能性があります。この化合物の誘導体、例えば化合物4hは、FGFR1〜4に対して有意な阻害活性を示しており、がん治療のための有望な候補となっています .

抗転移剤

これらの誘導体は、抗転移特性も示しています。例えば、化合物4hは、がん転移における重要なステップである、乳がん細胞の遊走と浸潤を阻害することが報告されています 。これは、腫瘍の拡散を阻止するための潜在的な用途を示唆しています。

がん細胞におけるアポトーシス誘導

FGFR阻害に加えて、特定の誘導体は、がん細胞におけるアポトーシスを誘導することが示されています 。このプログラムされた細胞死は、周囲の健康な組織に影響を与えることなく、腫瘍の塊を減少させることができるため、がん治療における望ましい結果です。

創薬のためのリード化合物

これらの誘導体は、低分子量と有意な生物活性を持つことから、さらなる創薬のための魅力的なリード化合物と考えられています 。その構造は、治療的特性の最適化と強化を可能にします。

糖尿病管理

代謝性疾患の分野では、一部のピロロピリジン誘導体は、血糖値の低下に関連付けられています 。これは、糖尿病および高血糖症やインスリン抵抗性などの関連する状態の管理における潜在的な用途を示しています。

抗血小板療法

ピロロピリジン誘導体は、抗血小板療法において使用されてきた歴史があります。チクロピジンやクロピドグレルなどの薬剤は、同様の構造を持つコア構造を共有しており、血栓症イベントにおける重要な因子である血小板凝集を効果的に阻害してきました 。これは、1H-ピロロ[3,2-b]ピリジン-2-カルボン酸メチルの骨格に基づいて、新しい抗血小板剤を開発する可能性を示しています。

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBHZLHTTHMUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624303 | |

| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394223-19-9 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394223-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

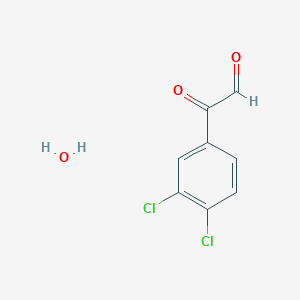

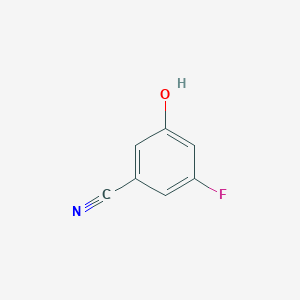

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)